molecular formula C7H14O3 B042834 Ethyl 3-ethoxypropionate CAS No. 763-69-9

Ethyl 3-ethoxypropionate

Cat. No. B042834
M. Wt: 146.18 g/mol
InChI Key: BHXIWUJLHYHGSJ-UHFFFAOYSA-N
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Patent
US04948915

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[CH2:6].[CH2:11]([OH:13])[CH3:12]>CO.CO.C(O)C>[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7])[CH3:12].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7])[CH3:12].[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2000 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5000 mL
Type
solvent
Smiles
CO.C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged with 1 liter of Dowex MSA 1 strong base resin
CUSTOM
Type
CUSTOM
Details
This reactor was used
CUSTOM
Type
CUSTOM
Details
to react mixtures

Outcomes

Product
Name
Type
product
Smiles
COCCC(=O)OCC
Name
Type
product
Smiles
C(C)OCCC(=O)OC
Name
Type
product
Smiles
C(C)OCCC(=O)OCC
Name
Type
product
Smiles
COCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04948915

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[CH2:6].[CH2:11]([OH:13])[CH3:12]>CO.CO.C(O)C>[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7])[CH3:12].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7])[CH3:12].[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2000 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5000 mL
Type
solvent
Smiles
CO.C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged with 1 liter of Dowex MSA 1 strong base resin
CUSTOM
Type
CUSTOM
Details
This reactor was used
CUSTOM
Type
CUSTOM
Details
to react mixtures

Outcomes

Product
Name
Type
product
Smiles
COCCC(=O)OCC
Name
Type
product
Smiles
C(C)OCCC(=O)OC
Name
Type
product
Smiles
C(C)OCCC(=O)OCC
Name
Type
product
Smiles
COCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04948915

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[CH2:6].[CH2:11]([OH:13])[CH3:12]>CO.CO.C(O)C>[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7])[CH3:12].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7])[CH3:12].[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2000 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5000 mL
Type
solvent
Smiles
CO.C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged with 1 liter of Dowex MSA 1 strong base resin
CUSTOM
Type
CUSTOM
Details
This reactor was used
CUSTOM
Type
CUSTOM
Details
to react mixtures

Outcomes

Product
Name
Type
product
Smiles
COCCC(=O)OCC
Name
Type
product
Smiles
C(C)OCCC(=O)OC
Name
Type
product
Smiles
C(C)OCCC(=O)OCC
Name
Type
product
Smiles
COCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04948915

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[CH2:6].[CH2:11]([OH:13])[CH3:12]>CO.CO.C(O)C>[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7])[CH3:12].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7])[CH3:12].[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2000 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5000 mL
Type
solvent
Smiles
CO.C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged with 1 liter of Dowex MSA 1 strong base resin
CUSTOM
Type
CUSTOM
Details
This reactor was used
CUSTOM
Type
CUSTOM
Details
to react mixtures

Outcomes

Product
Name
Type
product
Smiles
COCCC(=O)OCC
Name
Type
product
Smiles
C(C)OCCC(=O)OC
Name
Type
product
Smiles
C(C)OCCC(=O)OCC
Name
Type
product
Smiles
COCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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